For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-1,3-cyclopentanedione
This technical guide provides a comprehensive overview of the core chemical properties of 2-Ethyl-1,3-cyclopentanedione. It includes key physical and chemical data, detailed experimental protocols, and visualizations of relevant chemical processes to support research and development activities.
Chemical and Physical Properties
2-Ethyl-1,3-cyclopentanedione is a versatile organic compound, notable as a key intermediate in the total synthesis of steroids.[1][2] Its chemical identity and physical characteristics are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀O₂ | [1][3][4][5] |
| Molecular Weight | 126.15 g/mol | [3][4] |
| CAS Number | 823-36-9 | [1][3][4] |
| Appearance | White to light yellow or off-white to yellow-beige crystalline powder. | [1][5][6][7] |
| Melting Point | 168-178 °C | [1][5][8] |
| Boiling Point | 194.28 °C (rough estimate) | [1] |
| Density | 1.0579 g/cm³ (rough estimate) | [1] |
| Flash Point | 90.4 °C | [1] |
| Solubility | Soluble in Methanol | [1] |
| pKa | 10.87 ± 0.20 (Predicted) | [1] |
| LogP | 0.3 at 30°C and pH 7.69 | [1] |
| Vapor Pressure | 0.0186 mmHg at 25°C | [1] |
| Refractive Index | 1.4660 (estimate) | [1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 2-Ethyl-1,3-cyclopentanedione.
| Spectrum Type | Key Information | Reference(s) |
| Mass Spectrometry | The NIST WebBook provides mass spectrum data (electron ionization) for this compound.[9] The molecular ion peak would be expected at m/z = 126.[3] | [3][9] |
| Infrared (IR) Spectroscopy | Infrared absorption peaks have been noted at 5.80 and 6.25 μ.[10][11] FTIR and ATR-IR spectra are available from sources like SpectraBase.[3] | [3][10][11] |
| Raman Spectroscopy | FT-Raman spectra have been recorded for this compound.[3] | [3] |
| Ionization Energy | The vertical ionization energy has been determined to be 9.4 ± 0.1 eV by photoelectron spectroscopy.[9] | [9] |
Chemical Reactivity and Applications
The reactivity of 2-Ethyl-1,3-cyclopentanedione is largely defined by its dicarbonyl structure and the acidity of the proton at the C2 position. This makes it a valuable building block in organic synthesis.[12]
Keto-Enol Tautomerism
Like other β-diketones, 2-Ethyl-1,3-cyclopentanedione exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This tautomerism is fundamental to its reactivity, particularly in the formation of enolates.
Caption: Keto-enol tautomerism of 2-Ethyl-1,3-cyclopentanedione.
Synthetic Applications
2-Ethyl-1,3-cyclopentanedione serves as a precursor for constructing complex molecular frameworks.
-
Steroid Synthesis: It is a well-established intermediate for the total synthesis of steroids, where it often forms the D-ring of the steroid nucleus.[1][2]
-
Michael Addition: The enolate of 1,3-cyclopentanedione is an effective Michael donor, reacting with α,β-unsaturated compounds to form 1,5-dicarbonyl systems.[13] This reaction is a powerful method for carbon-carbon bond formation.[13]
-
Alkylation and Acylation: The acidic proton at the C2 position can be removed by a base to form a nucleophilic enolate, which readily reacts with electrophiles like alkyl halides and acyl halides.[13]
Caption: Logical workflow of a Michael Addition reaction.
Experimental Protocols
Synthesis of 2-Ethyl-1,3-cyclopentanedione
A common method for synthesizing 2-alkyl-1,3-cyclopentanediones is through the base-promoted intramolecular cyclization of γ-keto esters (a Dieckmann condensation). For 2-Ethyl-1,3-cyclopentanedione, the precursor is ethyl 4-oxohexanoate.
Procedure: This procedure is adapted from a similar synthesis for the 2-methyl analog and has been reported to yield 2-ethyl-1,3-cyclopentanedione in 46% yield.[2]
-
Preparation of Sodium Methoxide Suspension: Prepare a suspension of sodium methoxide in an appropriate high-boiling solvent such as xylene.
-
Addition of γ-Keto Ester: A solution of ethyl 4-oxohexanoate in the same solvent is added dropwise to the vigorously stirred sodium methoxide suspension at an elevated temperature (e.g., 134-137 °C), while continuously removing the ethanol byproduct by distillation.
-
Reaction Completion: After the addition is complete, the reaction mixture is typically heated for a short additional period to ensure full cyclization.
-
Workup: The mixture is cooled to room temperature. Water is added to dissolve the sodium salt of the product, forming two phases.
-
Acidification: The mixture is cooled in an ice bath and acidified with a strong acid, such as hydrochloric acid, with vigorous stirring. This protonates the enolate, causing the product to precipitate.
-
Isolation: The crystalline product is collected by suction filtration and washed with ice-cooled diethyl ether to remove impurities.[2]
Caption: Experimental workflow for the synthesis of 2-Ethyl-1,3-cyclopentanedione.
Michael Addition Reaction Protocol
This protocol describes a representative Michael addition reaction involving 2-Ethyl-1,3-cyclopentanedione.
Procedure: This is a generalized procedure based on a reported reaction.[10][11]
-
Reactant Mixture: Combine 2-Ethyl-1,3-cyclopentanedione (3.5 g) and a Michael acceptor, such as 6-(3,4-dimethoxyphenyl)hex-1-en-3-one (6 g), in a solution of anhydrous methanolic potassium hydroxide (e.g., 0.12% in 10 cc).[10]
-
Reflux: Heat the reaction mixture under reflux for approximately 10 hours.[10][11]
-
Solvent Removal: After cooling, remove the majority of the methanol under reduced pressure.[10]
-
Extraction: Add benzene (25 cc) and ether (25 cc) to the residue. Wash the organic solution successively with water, dilute aqueous potassium hydroxide, dilute hydrochloric acid, and finally with water again.[10]
-
Isolation: Dry the organic layer over an appropriate drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent to yield the crude triketone adduct product.[10] Further purification can be achieved by chromatography if necessary.
Safety and Handling
2-Ethyl-1,3-cyclopentanedione requires careful handling in a laboratory setting.
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[3]
-
Precautions: Handle in a well-ventilated area.[14] Avoid contact with skin, eyes, and clothing.[14][15] Do not breathe dust.[14] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[14][16]
-
Storage: Keep in a dry, cool, and well-ventilated place.[14] Store in a tightly closed container between 2-8°C.[1]
-
Incompatibilities: Avoid strong oxidizing agents.[14]
-
Decomposition: Hazardous decomposition products include carbon monoxide and carbon dioxide.[14]
References
- 1. chembk.com [chembk.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Ethylcyclopentane-1,3-dione | C7H10O2 | CID 69978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethyl-1,3-cyclopentanedione, 98% | Fisher Scientific [fishersci.ca]
- 5. 2-ethyl-1,3-cyclopentanedione [chutianchem.com]
- 6. Quality Factory Supply 2-Ethyl-1,3-cyclopentanedione 823-36-9 Offer with Fast Delivery [zjgoldpharm.com]
- 7. 2-Ethyl-1,3-cyclopentanedione | CymitQuimica [cymitquimica.com]
- 8. 2-Ethyl-1,3-Cyclopentanedion, 99 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 9. 1,3-Cyclopentanedione, 2-ethyl- [webbook.nist.gov]
- 10. prepchem.com [prepchem.com]
- 11. prepchem.com [prepchem.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.pt [fishersci.pt]
- 15. tcichemicals.com [tcichemicals.com]
- 16. 2-甲基-1,3-环戊二酮 99% | Sigma-Aldrich [sigmaaldrich.com]
